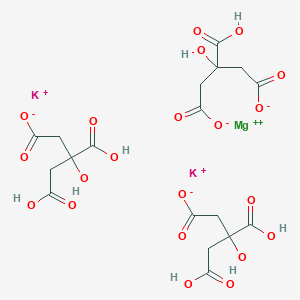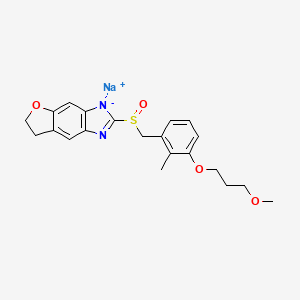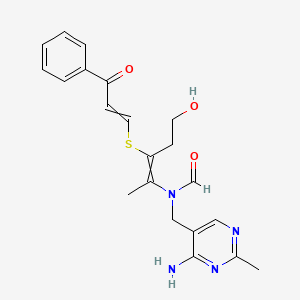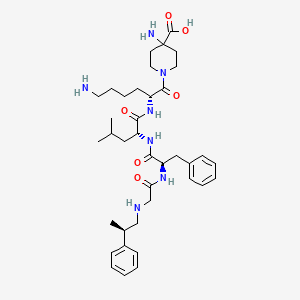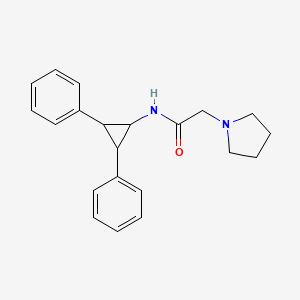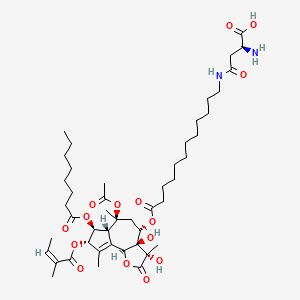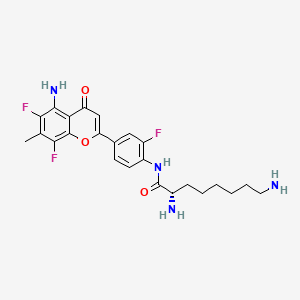
Afp-464 free salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AFP-464 FREE SALT, also known as aminoflavone prodrug, is a compound that has shown significant potential in cancer treatment. It is a lysyl prodrug of aminoflavone, which is a flavone analog. This compound is known for its ability to inhibit hypoxia-inducible factor 1-alpha and activate the aryl hydrocarbon receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AFP-464 FREE SALT involves the conversion of aminoflavone to its lysyl prodrug form. The process typically includes the following steps:
Synthesis of Aminoflavone:
Conversion to Prodrug: The aminoflavone is then converted to its lysyl prodrug form by reacting it with lysine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of aminoflavone are synthesized using optimized reaction conditions to ensure high yield and purity.
Prodrug Formation: The aminoflavone is then converted to this compound using industrial-scale reactors and purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
AFP-464 FREE SALT undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive metabolites.
Reduction: Reduction reactions can convert the compound to its active form.
Substitution: Substitution reactions can introduce various functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated and alkylated derivatives of this compound, which have varying degrees of biological activity .
Scientific Research Applications
AFP-464 FREE SALT has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavone derivatives and their chemical properties.
Biology: Investigated for its effects on cellular pathways and gene expression.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit hypoxia-inducible factor 1-alpha and activate the aryl hydrocarbon receptor.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
AFP-464 FREE SALT exerts its effects through several mechanisms:
Inhibition of Hypoxia-Inducible Factor 1-Alpha: The compound inhibits the expression of hypoxia-inducible factor 1-alpha, which is involved in tumor growth and survival.
Activation of Aryl Hydrocarbon Receptor: this compound activates the aryl hydrocarbon receptor, leading to the induction of cytochrome P450 enzymes and subsequent metabolism of the compound.
DNA Binding: The metabolites of this compound covalently bind to DNA, causing DNA damage and apoptosis in cancer cells
Comparison with Similar Compounds
Similar Compounds
Aminoflavone: The parent compound of AFP-464 FREE SALT, known for its anticancer properties.
Benzothiazole Prodrug Phortress: Another aryl hydrocarbon receptor ligand with antitumor activity.
5F 203: A benzothiazole derivative with similar mechanisms of action.
Uniqueness
This compound is unique due to its dual mechanism of action, involving both inhibition of hypoxia-inducible factor 1-alpha and activation of the aryl hydrocarbon receptor. This dual action makes it a potent anticancer agent with the ability to target multiple pathways involved in tumor growth and survival .
Properties
Molecular Formula |
C24H27F3N4O3 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
(2S)-2,8-diamino-N-[4-(5-amino-6,8-difluoro-7-methyl-4-oxochromen-2-yl)-2-fluorophenyl]octanamide |
InChI |
InChI=1S/C24H27F3N4O3/c1-12-20(26)22(30)19-17(32)11-18(34-23(19)21(12)27)13-7-8-16(14(25)10-13)31-24(33)15(29)6-4-2-3-5-9-28/h7-8,10-11,15H,2-6,9,28-30H2,1H3,(H,31,33)/t15-/m0/s1 |
InChI Key |
PRXJGLUMVDSFAU-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)[C@H](CCCCCCN)N)F)N)F |
Canonical SMILES |
CC1=C(C(=C2C(=O)C=C(OC2=C1F)C3=CC(=C(C=C3)NC(=O)C(CCCCCCN)N)F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



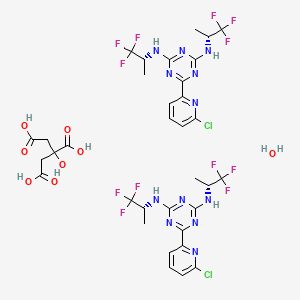


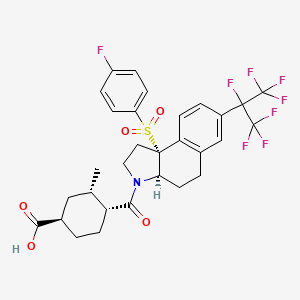


![[(1R,5R)-9-propan-2-yl-9-azabicyclo[3.3.1]nonan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B10860224.png)
